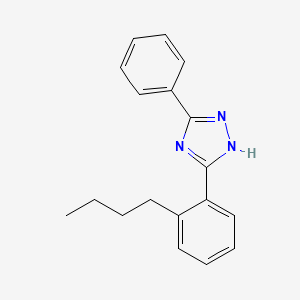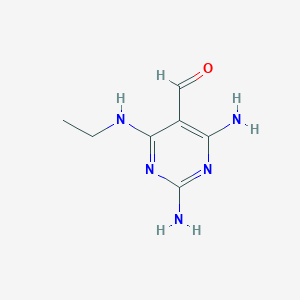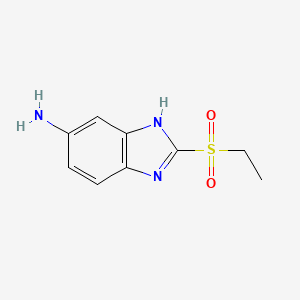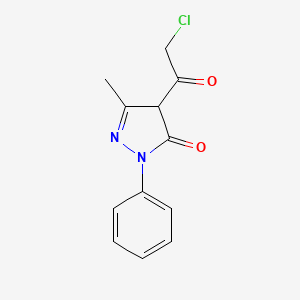
9-Hydrazinylacridine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydrazinylacridine acetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their potential as therapeutic agents. The compound is known for its unique structure, which includes an acridine moiety linked to a hydrazine group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylacridine acetate typically involves the reaction of acridine with hydrazine under controlled conditions. One common method includes the condensation of acridine with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylacridine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Hydrazinylacridine acetate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The acridine moiety can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, reduced hydrazine derivatives, and substituted acridine derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
9-Hydrazinylacridine acetate has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA, due to its ability to intercalate between DNA base pairs.
Medicine: Research has shown that acridine derivatives, including this compound, exhibit potential as anticancer agents by inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 9-Hydrazinylacridine acetate involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s hydrazine group can also form reactive intermediates that induce oxidative stress and apoptosis in cells.
Comparison with Similar Compounds
9-Aminoacridine: Similar in structure but with an amino group instead of a hydrazine group.
9-Methylacridine: Contains a methyl group at the 9-position instead of a hydrazine group.
9-Carboxyacridine: Features a carboxyl group at the 9-position.
Uniqueness: 9-Hydrazinylacridine acetate is unique due to its hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and molecular biology.
Properties
CAS No. |
51274-78-3 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
acetic acid;acridin-9-ylhydrazine |
InChI |
InChI=1S/C13H11N3.C2H4O2/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2(3)4/h1-8H,14H2,(H,15,16);1H3,(H,3,4) |
InChI Key |
VPEFZMVGLVXESP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione](/img/structure/B12920663.png)



![2-[(1H-Benzimidazol-2-yl)amino]-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B12920674.png)




![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)




